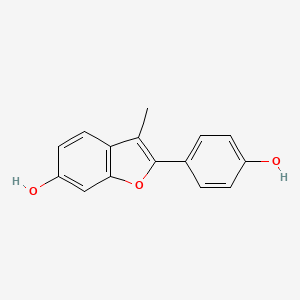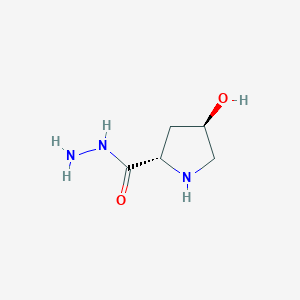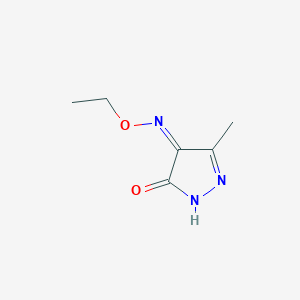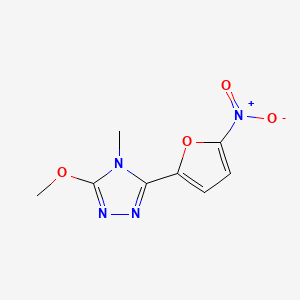
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring system substituted with a hydroxyphenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-methylphenol in the presence of a catalyst such as an acid or base. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of catalyst, solvent, and reaction conditions is critical to ensure efficient production. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the benzofuran moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes or receptors involved in various biological processes, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)benzofuran-6-ol: Similar structure but lacks the methyl group.
3-Methylbenzofuran-6-ol: Similar structure but lacks the hydroxyphenyl group.
4-Hydroxyphenylbenzofuran: Similar structure but lacks the methyl group and has a different substitution pattern.
Uniqueness
2-(4-Hydroxyphenyl)-3-methylbenzofuran-6-ol is unique due to the presence of both the hydroxyphenyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Número CAS |
127988-88-9 |
|---|---|
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-3-methyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C15H12O3/c1-9-13-7-6-12(17)8-14(13)18-15(9)10-2-4-11(16)5-3-10/h2-8,16-17H,1H3 |
Clave InChI |
XGYQHARJDOHMBS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(Carboxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12877604.png)
![4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-](/img/structure/B12877608.png)
![2-(Carboxy(hydroxy)methyl)-4-chlorobenzo[d]oxazole](/img/structure/B12877618.png)








